molecular formula C12H15N3O4 B1199538 1-Deazatubercidin CAS No. 83683-90-3

1-Deazatubercidin

Cat. No.: B1199538
CAS No.: 83683-90-3
M. Wt: 265.26 g/mol
InChI Key: ICSYNCVSXUEZDG-DNRKLUKYSA-N
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Description

Its synthesis involves the glycosylation of 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine, followed by sequential deprotection and reduction steps to yield the final compound . Early studies highlighted its structural similarity to natural purine nucleosides, with the key modification being the replacement of a nitrogen atom in the purine ring with a carbon atom (1-deaza modification), a change hypothesized to enhance metabolic stability or target specificity .

Properties

CAS No.

83683-90-3

Molecular Formula

C12H15N3O4

Molecular Weight

265.26 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-b]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C12H15N3O4/c13-7-1-3-14-11-6(7)2-4-15(11)12-10(18)9(17)8(5-16)19-12/h1-4,8-10,12,16-18H,5H2,(H2,13,14)/t8-,9-,10-,12-/m1/s1

InChI Key

ICSYNCVSXUEZDG-DNRKLUKYSA-N

SMILES

C1=CN=C2C(=C1N)C=CN2C3C(C(C(O3)CO)O)O

Isomeric SMILES

C1=CN=C2C(=C1N)C=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

C1=CN=C2C(=C1N)C=CN2C3C(C(C(O3)CO)O)O

Synonyms

1-deazatubercidin
4-amino-1-beta-D-ribofuranosyl-1H-pyrrolo(2,3-b)pyridine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Broader Class: Deazapurine Nucleosides

1-Deazatubercidin belongs to the 3,7-dideazapurine nucleoside family, distinct from other analogs like:

  • 7-Deazapurines (e.g., Sulfinosine): These compounds, evaluated in mouse models, demonstrated in vivo antitumor activity, possibly due to enhanced uptake or resistance to enzymatic degradation .
  • 3-Deazapurines (e.g., Sulfonosine analogs): These derivatives showed variable activity depending on substitution patterns, underscoring the importance of the deaza position (3 vs. 7) in biological activity .

Data Tables and Research Findings

Table 1: In Vitro Antitumor Activity of this compound and Analogs

Compound Name Structural Modifications Activity Against P388 Leukemia (IC₅₀, µM) Reference
This compound 4-amino-6-chloro, 3,7-dideaza >100 (Inactive)
Compound 16 4,6-diamino, 3,7-dideaza 1.2 (Active)
Compound 6 2-chloro, 2'-deoxyribose, 3,7-dideaza >100 (Inactive)

Table 2: Comparative In Vivo Activity of Deazapurine Nucleosides

Compound Class Deaza Position In Vivo Activity (Mouse Models) Reference
7-Deazapurines (Sulfinosine) 7 Active
3-Deazapurines (Sulfonosine) 3 Variable
3,7-Dideazapurines (this compound) 3,7 Not reported

Mechanistic Insights and Structure-Activity Relationships

  • Amino Substitutions: The diamino groups in Compound 16 likely enhance hydrogen bonding with target enzymes (e.g., kinases or nucleoside transporters), improving cellular uptake or binding affinity .
  • Deaza Position: 7-Deazapurines (e.g., Sulfinosine) may mimic natural nucleosides more effectively than 3,7-dideazapurines, explaining their superior in vivo performance .

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